GW5074 is a synthetic, brain-permeable, 3′ substituted indolone compound primarily known for its c-Raf inhibitory activity in vitro. [ [] ] Despite its initial development as a c-Raf inhibitor, GW5074 has exhibited a complex and diverse range of biological activities, making it a valuable tool in various fields of scientific research. Studies have revealed its ability to interact with multiple cellular targets beyond c-Raf, including B-Raf, DAPK, importin α/β1, and PI4KB, showcasing its pleiotropic nature. This has led to its exploration as a potential therapeutic agent for a variety of diseases, including neurodegenerative diseases, cancer, and infectious diseases.
While the exact synthesis details for GW5074 are not explicitly outlined in the provided papers, a general strategy can be inferred from the structure-activity relationship (SAR) studies described in reference [ [] ]. The synthesis likely involves a condensation reaction between 5-iodoindolin-2-one and 3,5-dibromo-4-hydroxybenzaldehyde, forming the characteristic arylidene-indolinone scaffold of GW5074. Variations in the substituents at the 3′ position of the indolinone ring were explored to optimize the neuroprotective activity and minimize toxicity.
GW5074 features a central indolin-2-one ring system with a 3,5-dibromo-4-hydroxybenzylidene substituent at the 3-position and an iodine atom at the 5-position. [ [] ] This arylidene-indolinone core is crucial for its biological activity. The SAR studies highlight the importance of the bromine atoms and the hydroxyl group on the benzylidene moiety for neuroprotection.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9